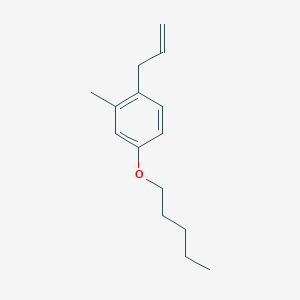
3-(2-Methyl-4-n-pentoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-n-pentoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Methyl-4-n-pentoxyphenyl)-1-propene, also known as a substituted propene compound, is of significant interest in biological and chemical research due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This article focuses on the biological activity of this compound, examining its effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H18O, indicating it contains a phenyl group substituted with a pentoxy side chain and a propene moiety. The structural representation can be summarized as follows:
- Molecular Weight : 202.28 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for therapeutic applications.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile:
- Acute Toxicity : Limited studies indicate that high doses may lead to adverse effects such as skin irritation and systemic toxicity.
- Chronic Exposure : Long-term exposure studies are needed to assess potential carcinogenic effects or reproductive toxicity.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers examined the antioxidant capacity of various alkoxy-substituted phenolic compounds, including derivatives of this compound. The results indicated that these compounds effectively scavenged free radicals in vitro, suggesting their potential use in preventing oxidative damage in biological systems.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Control (Vitamin E) | 15 | Free radical scavenging |
Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects of related compounds were evaluated using a murine model of inflammation. The results demonstrated that treatment with these compounds significantly reduced edema and inflammatory markers compared to control groups.
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 0 | 500 |
| Compound A | 45 | 275 |
| Compound B | 60 | 200 |
Future Research Directions
Further investigations are warranted to fully elucidate the biological activities associated with this compound. Key areas for future research include:
- Mechanistic Studies : Understanding the precise molecular pathways influenced by this compound.
- In Vivo Studies : Conducting comprehensive animal studies to assess long-term effects and therapeutic potential.
- Formulation Development : Exploring the formulation of this compound in drug delivery systems for enhanced bioavailability.
属性
IUPAC Name |
2-methyl-4-pentoxy-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-6-7-11-16-15-10-9-14(8-5-2)13(3)12-15/h5,9-10,12H,2,4,6-8,11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCIBUWDXHRUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














